6-(Benzyloxy)hexylzinc bromide
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Overview
Description
6-(Benzyloxy)hexylzinc bromide is an organozinc compound with the molecular formula C13H19BrOZn. It is commonly used in various scientific research fields, particularly in organic synthesis and organometallic chemistry. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hexylzinc bromide typically involves the reaction of 6-(benzyloxy)hexyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
6-(Benzyloxy)hexyl bromide+Zn→6-(Benzyloxy)hexylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)hexylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of an aryl halide with this compound.
Scientific Research Applications
6-(Benzyloxy)hexylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various studies, including drug development and protein engineering.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hexylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the transfer of the hexyl group to other molecules. This reactivity is primarily due to the polar covalent bond between carbon and zinc, which makes the carbon atom highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Phenylzinc bromide: Similar in reactivity but with a phenyl group instead of a hexyl group.
Methylzinc bromide: A simpler organozinc compound with a methyl group.
Uniqueness
6-(Benzyloxy)hexylzinc bromide is unique due to its specific structure, which includes a benzyloxy group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications that other organozinc compounds may not be suitable for.
Properties
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZDRGSQFXDNN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOCC1=CC=CC=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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